

# Application Notes and Protocols for Apatinib and Immunotherapy Co-Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Apatinib**

Cat. No.: **B000926**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for preclinical studies involving the combination of **Apatinib**, a VEGFR-2 tyrosine kinase inhibitor, and immunotherapy, specifically immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. The combination aims to leverage the anti-angiogenic and immunomodulatory effects of **Apatinib** to enhance the anti-tumor efficacy of ICIs.

## Rationale for Combination Therapy

**Apatinib**, by targeting VEGFR-2, not only inhibits tumor angiogenesis but also modulates the tumor microenvironment (TME).<sup>[1]</sup> It can alleviate hypoxia, normalize tumor vasculature, and decrease the infiltration of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).<sup>[2][3]</sup> This remodeling of the TME can enhance the infiltration and function of cytotoxic T lymphocytes (CTLs), thereby sensitizing the tumor to immune checkpoint blockade.<sup>[1][2]</sup> Conversely, **Apatinib** has been observed to upregulate PD-L1 expression on tumor cells, providing a stronger rationale for combination with anti-PD-1/PD-L1 therapy.<sup>[4][5]</sup>

## Key Signaling Pathways

The synergistic effect of **Apatinib** and immunotherapy involves multiple signaling pathways. **Apatinib**'s primary target is the VEGF/VEGFR-2 pathway, which is crucial for angiogenesis. By inhibiting this pathway, **Apatinib** reduces tumor vessel formation. Immunotherapies like anti-

PD-1/PD-L1 antibodies block the interaction between PD-1 on T cells and PD-L1 on tumor cells, which otherwise leads to T-cell exhaustion. The combination therapy is thought to enhance anti-tumor immunity by increasing the infiltration of activated T cells and natural killer (NK) cells into the tumor.[6][7]



[Click to download full resolution via product page](#)

**Fig 1.** Simplified signaling pathway of **Apatinib** and anti-PD-1/PD-L1 therapy.

## Experimental Data Summary

**Table 1: In Vivo Murine Models and Treatment Regimens**

| Cell Line                  | Mouse Strain         | Apatinib Dose          | Immunotherapy Agent | Immunotherapy Dose | Key Findings                                                                                     | Reference   |
|----------------------------|----------------------|------------------------|---------------------|--------------------|--------------------------------------------------------------------------------------------------|-------------|
| CT26<br>(Colon Cancer)     | BALB/c               | Not Specified          | anti-PD-1           | Not Specified      | Combination therapy significantly inhibited tumor growth compared to single agents.[4]<br>[5][8] | [4],[5],[8] |
| Lewis Lung Cancer          | C57BL/6              | 50, 150, 200 mg/kg/day | -                   | -                  | Apatinib at 200 mg/kg combined with radiotherapy induced an abscopal effect.[9]<br>[10]          | [9],[10]    |
| MFC<br>(Gastric Cancer)    | Immunocompetent Mice | Not Specified          | anti-PD-L1          | Not Specified      | Combination therapy delayed tumor growth and increased survival.[2]                              | [2]         |
| HOS-8603<br>(Osteosarcoma) | Tumor-bearing mice   | 50, 200 mg/kg/day      | DC-T cells          | 1x10^6 cells       | High-dose Apatinib with DC-T cells showed the                                                    | [11]        |

|                               |                           |                          |           |                  |                                                                                                   |
|-------------------------------|---------------------------|--------------------------|-----------|------------------|---------------------------------------------------------------------------------------------------|
|                               |                           |                          |           |                  | strongest<br>tumor<br>suppression<br>n.[11]                                                       |
| A549<br>(NSCLC)               | Nude Mice                 | 100<br>mg/kg/day         | -         | -                | Apatinib<br>combined<br>with<br>docetaxel<br>showed<br>synergistic<br>antitumor<br>activity.[12]  |
| LLC<br>Xenograft              | Tumor-<br>bearing<br>mice | 30, 60, 120<br>mg/kg/day | -         | -                | Low-dose<br>Apatinib<br>(60 mg/kg)<br>promoted<br>vascular<br>normalizati<br>on.[13][14]          |
| Hepa1-6,<br>Hep 53.4<br>(HCC) | C57BL/6                   | Not<br>Specified         | anti-PD-1 | Not<br>Specified | Apatinib<br>enhances<br>PD-1<br>inhibitor<br>efficacy via<br>the<br>STAT1/NK<br>axis.[15]<br>[16] |

**Table 2: Cellular and Immunological Effects of Combination Therapy**

| Cancer Type              | Key<br>Cellular/Immunological Change                                                      | Method of Analysis         | Reference |
|--------------------------|-------------------------------------------------------------------------------------------|----------------------------|-----------|
| Colon Cancer             | Increased IFN- $\gamma$ and Granzyme B expression in tumors.                              | Immunohistochemistry (IHC) | [5]       |
| Gastric Cancer           | Increased ratio of CD8+ cytotoxic T cells to Foxp3+ Treg cells.                           | Flow Cytometry, IHC        | [2]       |
| Gastric Cancer           | Increased infiltration of CD20+ B cells and formation of high-endothelial venules (HEVs). | IHC                        | [2]       |
| Hepatocellular Carcinoma | Increased NK cell infiltration and cytotoxicity.                                          | Flow Cytometry             | [6]       |
| Hepatocellular Carcinoma | Activation of the STAT1 signaling pathway.                                                | Western Blot               | [7]       |
| Lung Cancer              | Reversal of immunosuppressive tumor microenvironment.                                     | Not Specified              | [9]       |
| Osteosarcoma             | Decreased ratio of myeloid-derived suppressor cells (MDSCs).                              | Flow Cytometry             | [11]      |

## Experimental Protocols

### In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the efficacy of **Apatinib** and immunotherapy co-treatment.[8]



[Click to download full resolution via product page](#)

**Fig 2.** Workflow for in vivo tumor xenograft studies.

#### Materials:

- Cancer cell line (e.g., CT26, Lewis Lung, MFC)
- Appropriate mouse strain (e.g., BALB/c, C57BL/6)
- **Apatinib**
- Anti-mouse PD-1 or PD-L1 antibody
- Phosphate-buffered saline (PBS)
- Calipers

#### Procedure:

- Culture cancer cells to ~80% confluence.
- Harvest and resuspend cells in sterile PBS at a concentration of  $1 \times 10^7$  cells/mL.
- Subcutaneously inject 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into the flank of each mouse.[8]
- Allow tumors to grow until they are palpable (e.g., 3 days post-injection).[8]
- Randomly assign mice to treatment groups (e.g., Vehicle control, **Apatinib** alone, anti-PD-1 alone, **Apatinib** + anti-PD-1).

- Administer **Apatinib** (e.g., 50-200 mg/kg) daily via oral gavage.[9][11]
- Administer anti-PD-1/PD-L1 antibody (e.g., 10 mg/kg) intraperitoneally every 3 days.[13]
- Measure tumor volume (Volume = 0.5 x length x width<sup>2</sup>) and mouse body weight every other day.[8]
- At the end of the study, euthanize mice and harvest tumors and spleens for further analysis. [8]

## Immunohistochemistry (IHC) for Immune Cell Infiltration

This protocol outlines the staining of tumor sections to visualize and quantify immune cell populations.

### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor sections
- Primary antibodies (e.g., anti-CD4, anti-CD8, anti-Foxp3, anti-CD31)
- Secondary antibodies
- DAB chromogen kit
- Hematoxylin counterstain
- Microscope

### Procedure:

- Deparaffinize and rehydrate FFPE tumor sections.
- Perform antigen retrieval using an appropriate buffer and heating method.
- Block endogenous peroxidase activity.
- Block non-specific antibody binding.

- Incubate with primary antibody overnight at 4°C.
- Incubate with a biotinylated secondary antibody.
- Incubate with streptavidin-horseradish peroxidase conjugate.
- Develop with DAB chromogen.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.
- Image and quantify the stained cells using appropriate software.

## Flow Cytometry for Immune Cell Profiling

This protocol describes the preparation of single-cell suspensions from tumors or spleens for the analysis of immune cell populations.[\[3\]](#)[\[17\]](#)

### Materials:

- Fresh tumor tissue or spleen
- RPMI-1640 medium
- Collagenase D, DNase I
- Fetal bovine serum (FBS)
- Red blood cell lysis buffer
- Fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-F4/80, anti-Gr-1)
- Flow cytometer

### Procedure:

- Mince fresh tumor tissue or spleen and digest with collagenase D and DNase I in RPMI-1640.
- Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using a lysis buffer.
- Wash the cells with PBS containing 2% FBS.
- Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers for 30 minutes on ice in the dark.
- For intracellular staining (e.g., Foxp3, IFN-γ), fix and permeabilize the cells before adding intracellular antibodies.
- Wash the cells and resuspend in staining buffer.
- Acquire data on a flow cytometer and analyze using appropriate software.[\[18\]](#)

## Conclusion

The combination of **Apatinib** and immunotherapy presents a promising strategy for the treatment of various solid tumors.[\[19\]](#) The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the mechanisms of synergy and to optimize treatment regimens for clinical translation. Careful consideration of appropriate cell lines, animal models, and analytical methods is crucial for obtaining robust and reproducible results.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Combination of anti-angiogenic therapy Apatinib and immune therapy potentiate tumor microenvironment [systems.enpress-publisher.com]

- 2. Apatinib combined with PD-L1 blockade synergistically enhances antitumor immune responses and promotes HEV formation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apatinib enhanced anti-PD-1 therapy for colon cancer in mice via promoting PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bioengineer.org [bioengineer.org]
- 8. researchgate.net [researchgate.net]
- 9. Apatinib Combined with Local Irradiation Leads to Systemic Tumor Control via Reversal of Immunosuppressive Tumor Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apatinib Combined with Local Irradiation Leads to Systemic Tumor Control via Reversal of Immunosuppressive Tumor Microenvironment in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The combination of apatinib and antigen-specific DC-induced T cells exert antitumor effects by potently improving the immune microenvironment of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined treatment with apatinib and docetaxel in A549 xenograft mice and its cellular pharmacokinetic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Low- dose Apatinib promotes vascular normalization and hypoxia reduction and sensitizes radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
- 19. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Apatinib and Immunotherapy Co-Treatment]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b000926#experimental-setup-for-apatinib-and-immunotherapy-co-treatment>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)